2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

Catalog No.
S1901300
CAS No.
672937-60-9
M.F
C22H30NP
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

CAS Number

672937-60-9

Product Name

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole

IUPAC Name

dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane

Molecular Formula

C22H30NP

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2

InChI Key

RVFZOTGUPNHVRA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CN3C4=CC=CC=C4

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is a phosphine ligand known for its role in catalysis, particularly in palladium-catalyzed reactions. This compound has a chemical formula of C22H30NP and a molecular weight of approximately 345.47 g/mol. It features a pyrrole ring substituted with a dicyclohexylphosphino group and a phenyl group, contributing to its unique properties and reactivity. The compound is typically a white to yellow powder and is sensitive to air, which necessitates careful handling under inert conditions .

Ligand precursor in Transition Metal Catalysis

-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole (Cy2PPh) is a valuable ligand precursor in organometallic chemistry, particularly in transition metal catalysis. Its structure features a five-membered pyrrole ring with a phenyl group attached at one position and a dicyclohexylphosphino group at the adjacent position. This combination offers several advantages for catalyst design:

  • Chelating ability: The phosphine group (PPh(Cy)2) can bind to a metal center, while the pyrrole nitrogen can participate in additional coordination, creating a chelating effect. This chelation enhances the stability of the catalyst complex [].
  • Steric modulation: The bulky dicyclohexyl groups on the phosphine provide steric hindrance around the metal center. This steric modulation can influence the reaction pathway and substrate selectivity of the catalyst [].
  • Electronic properties: The phenyl group contributes electronic properties to the ligand, which can fine-tune the reactivity of the catalyst complex [].

By varying the substituents on the pyrrole ring and the phosphine group, researchers can create Cy2PPh derivatives with tailored properties for specific catalytic applications.

Examples of Catalytic Applications

Cy2PPh and its derivatives have been explored as ligands in various catalytic reactions, including:

  • Hydrogenation: Cy2PPh-based catalysts have shown promise in the selective hydrogenation of unsaturated bonds [].
  • Hydroformylation: These ligands can be used in hydroformylation reactions, which convert alkenes to aldehydes [].
  • Cross-coupling reactions: Cy2PPh-ligated catalysts can facilitate cross-coupling reactions for the formation of carbon-carbon bonds.
, especially in cross-coupling reactions such as the Suzuki and Heck reactions. In these processes, it coordinates with palladium to facilitate the coupling of organic halides with nucleophiles, enabling the formation of carbon-carbon bonds. The presence of the dicyclohexylphosphino group enhances the stability and reactivity of the palladium complex, leading to improved yields in synthetic applications .

The synthesis of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole typically involves the reaction of 1H-pyrrole with dicyclohexylphosphine in the presence of appropriate catalysts or conditions to facilitate the formation of the phosphine bond. The reaction conditions may vary, but common methods include:

  • Direct Reaction: Mixing dicyclohexylphosphine with 1-phenyl-1H-pyrrole under controlled temperature and inert atmosphere.
  • Coupling Reactions: Utilizing palladium catalysis to couple pre-formed intermediates that contain the necessary functional groups.

These methods yield the target compound with high purity and efficiency .

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole finds extensive applications in:

  • Catalysis: As a ligand in palladium-catalyzed cross-coupling reactions.
  • Organic Synthesis: Facilitating the formation of complex organic molecules.
  • Asymmetric Synthesis: Used in chiral catalysis due to its ability to induce chirality in products.

Its versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole focus on its behavior as a ligand in coordination chemistry. Research indicates that its binding affinity for transition metals like palladium significantly enhances catalytic efficiency. Studies often evaluate how variations in ligand structure affect reaction rates and selectivity, providing insights into optimizing catalytic systems for specific transformations .

Several compounds share structural similarities with 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole, particularly those used as ligands in catalysis. Notable examples include:

Compound NameStructure TypeUnique Features
2-(Diphenylphosphino)-1-phenyl-1H-pyrrolePhosphine LigandGreater steric hindrance due to phenyl groups
2-(Diisopropylphosphino)-1-phenyl-1H-pyrrolePhosphine LigandEnhanced solubility in nonpolar solvents
2-(Tricyclohexylphosphino)-1-phenyl-1H-pyrrolePhosphine LigandIncreased stability due to bulky tricyclohexyl group

The uniqueness of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole lies in its balance between steric bulk and electronic properties, making it particularly effective in promoting catalytic reactions while maintaining stability under various conditions .

XLogP3

5.8

Dates

Modify: 2023-08-16
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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